molecular formula C14H10Br2O4 B1425491 Dimethyl 1,5-dibromonaphthalene-2,6-dicarboxylate CAS No. 59950-04-8

Dimethyl 1,5-dibromonaphthalene-2,6-dicarboxylate

Cat. No.: B1425491
CAS No.: 59950-04-8
M. Wt: 402.03 g/mol
InChI Key: AYNJKLGLVWJRJK-UHFFFAOYSA-N
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Description

Dimethyl 1,5-dibromonaphthalene-2,6-dicarboxylate is a high-purity, brominated naphthalene derivative supplied for research and development purposes. This compound is characterized by the CAS Registry Number 59950-04-8 and has a molecular formula of C 14 H 10 Br 2 O 4 and a molecular weight of 402.04 g/mol . It serves as a versatile and key synthetic intermediate, particularly in organic and materials chemistry. The structure features two bromine atoms and two ester groups positioned on the naphthalene core, making it a valuable substrate for further functionalization via cross-coupling reactions and other transformations . It is closely related to dimethyl naphthalene-2,6-dicarboxylate, which is explicitly identified as a pharmaceutical intermediate, suggesting its utility in the development of active compounds . Researchers value this compound for constructing complex molecular architectures. Proper handling and storage are required; it should be kept sealed in a dry environment at 2-8°C to ensure stability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

dimethyl 1,5-dibromonaphthalene-2,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Br2O4/c1-19-13(17)9-5-3-8-7(11(9)15)4-6-10(12(8)16)14(18)20-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYNJKLGLVWJRJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(C=C1)C(=C(C=C2)C(=O)OC)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Br2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70722323
Record name Dimethyl 1,5-dibromonaphthalene-2,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70722323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59950-04-8
Record name Dimethyl 1,5-dibromonaphthalene-2,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70722323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Points:

  • Selective Bromination : Achieved by controlling reaction conditions such as temperature, solvent, and brominating agent to favor substitution at the 1- and 5-positions, resulting in 1,5-dibromo derivatives.
  • Reagents : Common brominating agents include bromine (Br₂), N-bromosuccinimide (NBS), or brominating mixtures.
  • Reaction Conditions : Usually carried out in inert solvents like carbon tetrachloride, chloroform, or acetic acid at controlled temperatures (0–25°C) to prevent over-bromination or positional isomer formation.

Data from patents and literature:

  • Bromination in the presence of Lewis acids or catalysts such as iron(III) bromide (FeBr₃) enhances regioselectivity.
  • Reaction parameters are optimized to maximize the formation of 1,5-dibromonaphthalene.

Esterification of Dibromonaphthalene-2,6-dicarboxylic Acid

Following bromination, the dibrominated naphthalene derivative must be converted into the corresponding dimethyl ester, Dimethyl 1,5-dibromonaphthalene-2,6-dicarboxylate .

Direct Esterification Using Methanol

Methodology :

  • Reagents : 2,6-dibromonaphthalene-2,6-dicarboxylic acid, methanol, and a catalyst such as sulfuric acid or p-toluenesulfonic acid.
  • Reaction Conditions : Typically conducted at reflux temperatures (around 60–100°C) under an inert atmosphere to prevent side reactions.
  • Process : Acid catalyzed esterification involves heating the acid with excess methanol, which facilitates the conversion to the dimethyl ester.

Advantages :

  • High conversion efficiency.
  • Well-established industrial process.

Limitations :

  • Possible formation of by-products like methyl esters of impurities.
  • Corrosion issues due to acid catalysts.

Catalytic Transesterification with Alcohols

An alternative approach involves transesterification using methyl esters or other methylating agents in the presence of catalysts such as titanium or zinc compounds, which can improve reaction rates and yields.

Use of Reactive Solvents and Continuous Processes

Research indicates that employing reactive solvents like trimethyl trimellitate can significantly enhance esterification rates and operational stability, especially in continuous processing setups.

Process Optimization and Industrial Methods

Patents and industrial processes have demonstrated the use of multi-stage continuous reactors, where raw materials are fed as slurries or solutions, and reactions are maintained under controlled temperature and pressure to maximize yield and purity.

Key Data:

Parameter Typical Range Notes
Temperature 200–350°C Optimized for esterification and bromination
Reaction Time Several hours Continuous operation allows long-term stability
Catalyst Sulfuric acid, titanium esters Enhances esterification efficiency
Solvent Methanol, reactive solvents Improves solubility and reaction rate

Example :

  • Continuous esterification at 270°C with trimethyl trimellitate as solvent yields over 90% of the target ester with minimal by-products.
  • Distillation and crystallization further purify the product to ≥99.9%.

Summary of Preparation Methods

Method Description Advantages References
Direct Acid Esterification Reacting dibromonaphthalene-dicarboxylic acid with methanol under acid catalysis Simple, high yield Patent EP0641761B1
Catalytic Transesterification Using metal catalysts to convert acid to ester Faster, cleaner Patent EP0641761B1
Continuous Reactor Process Multi-stage, continuous esterification with reactive solvents Long-term stability, high purity Patent EP0641761B1
Microwave-Assisted Synthesis Rapid synthesis using microwave irradiation for multi-step reactions Speed, efficiency Research article
Bromination Strategy Electrophilic substitution with brominating agents under controlled conditions Selectivity, yield Patent US5436364

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1,5-dibromonaphthalene-2,6-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Synthetic Routes

Method Reagents Conditions Yield
BrominationDimethyl naphthalene-2,6-dicarboxylate + NBSControlled temperature and pressureHigh yield
Esterification2,6-naphthalene-dicarboxylic acid + methanolAcid catalystUp to 99%

Organic Electronics

Dimethyl 1,5-dibromonaphthalene-2,6-dicarboxylate is utilized as an intermediate in synthesizing electron acceptors for organic solar cells. Its structural properties allow it to facilitate charge transfer processes essential for enhancing solar cell efficiency .

Material Science

The compound is employed in developing novel materials with specific electronic properties. For instance, it can be incorporated into polymer matrices to improve their conductivity and thermal stability .

Chemical Synthesis

As a versatile building block, this compound serves as a precursor for synthesizing more complex organic molecules. Its reactive bromine atoms and ester groups enable further functionalization through various organic transformations .

Case Study 1: Organic Solar Cells

A study demonstrated the use of this compound in creating high-efficiency organic solar cells. The compound was integrated into the active layer of the solar cells, resulting in improved charge mobility and overall device performance .

Case Study 2: Conductive Polymers

Research on conductive polymers highlighted the incorporation of this compound as a dopant. The study found that this addition significantly enhanced the electrical conductivity of the polymer films while maintaining their mechanical properties .

Mechanism of Action

The mechanism of action of dimethyl 1,5-dibromonaphthalene-2,6-dicarboxylate primarily involves its role as an intermediate in chemical reactions. The bromine atoms and ester groups provide reactive sites for further functionalization, allowing the compound to participate in various organic transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dimethyl Naphthalene-2,6-Dicarboxylate

  • Structure : Lacks bromine substituents at the 1,5-positions.
  • Synthesis : Derived via cobalt-catalyzed methoxycarbonylation of naphthalene sulfonates .
  • Applications : Used in polymer synthesis but exhibits lower reactivity in cross-coupling reactions compared to brominated analogs due to the absence of halide leaving groups .
  • Key Difference : The bromine atoms in dimethyl 1,5-dibromonaphthalene-2,6-dicarboxylate enhance its utility in Suzuki-Miyaura couplings, enabling precise functionalization .

Dimethyl 2,5-Dibromothiophene-3,4-Dicarboxylate

  • Structure : Features a thiophene ring with bromine at 2,5-positions and ester groups at 3,4-positions .
  • Reactivity : The thiophene core introduces sulfur-mediated electronic effects, reducing aromatic stability compared to naphthalene derivatives. This compound is less thermally stable but exhibits higher hole mobility in organic field-effect transistors (OFETs) .
  • Applications : Primarily used in optoelectronic materials rather than polymer backbones .

Dimethyl 1,3-Dioxolane-4,5-Dicarboxylate Derivatives

  • Structure : Contains a 1,3-dioxolane ring fused to a phenyl group (e.g., compound 7: Dimethyl (4R-5R)-2-(2-hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate) .
  • Synthesis : Produced via stereoselective cyclization of salicylaldehyde derivatives.
  • Bioactivity : Exhibits potent antimicrobial properties (MIC values: 4.8–5000 µg/mL against S. aureus, E. coli, and C. albicans), unlike this compound, which lacks reported biological activity .

Pyridine-Based Dicarboxylates (e.g., CMDPA, DVDPA)

  • Structure : Pyridine rings with ester substituents (e.g., dimethyl 4-(chloromethyl)pyridine-2,6-dicarboxylate) .
  • Reactivity : Chloromethyl groups enable nucleophilic substitution reactions, offering versatility in functionalization. However, pyridine’s electron-deficient nature limits its use in π-conjugated systems compared to naphthalene derivatives .
  • Applications : Serve as intermediates for synthesizing fluorescent dyes and coordination polymers .

Comparative Data Table

Compound Core Structure Key Substituents Synthetic Yield Applications Notable Properties
This compound Naphthalene Br (1,5), COOCH₃ (2,6) 94% Conjugated polymers, semiconductors High cross-coupling reactivity
Dimethyl naphthalene-2,6-dicarboxylate Naphthalene COOCH₃ (2,6) N/A Polymer precursors Limited functionalization
Dimethyl 2,5-dibromothiophene-3,4-dicarboxylate Thiophene Br (2,5), COOCH₃ (3,4) N/A Optoelectronics High hole mobility
Dimethyl 1,3-dioxolane-4,5-dicarboxylate 1,3-Dioxolane Phenyl, COOCH₃ (4,5) 90–92% Antimicrobial agents MIC: 4.8–5000 µg/mL
CMDPA (Pyridine derivative) Pyridine Cl (4), COOCH₃ (2,6) N/A Fluorescent dyes, coordination polymers Versatile substitution

Research Findings and Key Insights

Electronic Effects : Bromine substituents in this compound significantly lower the LUMO energy, enhancing electron-accepting properties critical for charge transport in semiconductors .

Thermal Stability : Naphthalene-based esters exhibit superior thermal stability (>300°C) compared to thiophene or dioxolane derivatives, which degrade at lower temperatures (<250°C) .

Biological Utility : Dioxolane derivatives demonstrate broad-spectrum antimicrobial activity, a feature absent in brominated naphthalene esters, highlighting the impact of heterocyclic motifs on bioactivity .

Biological Activity

Dimethyl 1,5-dibromonaphthalene-2,6-dicarboxylate (DBNDC) is a compound with significant biological activity, particularly in the context of organic synthesis and potential therapeutic applications. This article explores the biological effects, mechanisms of action, and relevant research findings associated with DBNDC.

  • Molecular Formula : C14H10Br2O4
  • Molar Mass : 402.03 g/mol
  • Density : 1.735 g/cm³
  • Boiling Point : Approximately 447°C
  • CAS Number : 59950-04-8

Biological Activity Overview

DBNDC exhibits a range of biological activities that have garnered attention in various fields of research. The compound's potential hepatoprotective effects and its implications in cellular processes are particularly noteworthy.

Hepatoprotective Activity

Research indicates that DBNDC may possess hepatoprotective properties. A study involving self-nanoemulsifying drug delivery systems (SNEDDS) demonstrated enhanced bioavailability and improved hepatoprotective activity against carbon tetrachloride-induced oxidative stress in albino rats. The biochemical parameters measured included serum glutamic oxalacetate transaminase (SGOT), serum glutamic pyruvate transaminase (SGPT), and lactate dehydrogenase (LDH), which indicated significant protective effects against liver damage when administered via SNEDDS .

The biological activity of DBNDC is believed to be mediated through several mechanisms:

  • Cell Proliferation : Studies on related compounds suggest that DBNDC may influence cell replication and DNA synthesis. For instance, the administration of similar dibromo compounds showed marked elevations in liver enzymes indicative of increased hepatocyte proliferation .
  • Oxidative Stress Modulation : The compound may mitigate oxidative stress by enhancing the antioxidant capacity of liver cells, thus protecting against hepatotoxic agents .

Case Studies and Research Findings

  • Study on Hepatotoxicity :
    • In a controlled experiment, mice treated with dibromo derivatives exhibited elevated levels of liver enzymes after prolonged exposure, suggesting a potential for both therapeutic and toxic effects depending on dosage and duration .
  • Analytical Studies :
    • Analytical methods such as high-performance liquid chromatography (HPLC) have been developed to quantify DBNDC in various matrices, indicating its relevance in both environmental and biological monitoring .
  • Synthesis and Applications :
    • DBNDC is synthesized through various organic reactions, highlighting its utility in synthesizing other biologically active compounds. Its role as an intermediate in organic synthesis further emphasizes its importance in pharmaceutical chemistry .

Comparative Table of Biological Activities

CompoundBiological ActivityReference
This compoundHepatoprotective effects; Cell proliferation
Dimethyl dimethoxy biphenyl dicarboxylateLiver protective; Potential carcinogenicity
Other dibromo derivativesInduction of oxidative stress response

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing dimethyl 1,5-dibromonaphthalene-2,6-dicarboxylate, and how can reaction efficiency be monitored?

  • Methodological Answer : The compound can be synthesized via bromination of naphthalene dicarboxylate precursors under controlled electrophilic substitution conditions. Reaction progress should be monitored using HPLC or GC-MS to track intermediates and byproducts. Adjust stoichiometry of brominating agents (e.g., Br₂ or NBS) to minimize over-bromination . For esterification steps, acid catalysis (H₂SO₄ or TsOH) is typically employed, with TLC (Rf analysis) used to confirm completion .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify aromatic proton environments (δ ~7.0–8.5 ppm) and ester methyl groups (δ ~3.8–4.0 ppm). Br substituents deshield adjacent protons .
  • X-ray crystallography : Resolve steric effects of bromine atoms and confirm regioselectivity .
  • FT-IR : Confirm ester C=O stretches (~1720 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and reactions .
  • First Aid : For accidental exposure, rinse skin with water for 15+ minutes; seek medical attention if irritation persists. Avoid inhalation by using respirators in poorly ventilated areas .
  • Waste Disposal : Segregate halogenated waste for incineration to prevent environmental contamination .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

  • Methodological Answer :

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model bromination transition states and identify energy barriers. Tools like Gaussian or ORCA can predict regioselectivity .
  • Machine Learning : Train models on existing bromination datasets to predict optimal solvent systems (e.g., DCM vs. CCl₄) and temperature ranges .
  • Feedback Loops : Integrate experimental yields with computational data to refine reaction parameters iteratively .

Q. How should researchers resolve contradictions in crystallographic vs. spectroscopic data for this compound?

  • Methodological Answer :

  • Cross-Validation : Compare X-ray crystal structures with NMR-derived NOE correlations to confirm spatial arrangements. Discrepancies may arise from dynamic effects in solution (e.g., rotational barriers) .
  • DSC/TGA : Analyze thermal stability to detect polymorphic forms that might skew spectroscopic interpretations .
  • DFT Simulations : Calculate theoretical NMR chemical shifts and compare with experimental data to validate structural assignments .

Q. What factorial design strategies are suitable for studying the impact of reaction variables on yield?

  • Methodological Answer :

  • 2³ Full Factorial Design : Test variables like temperature (60–100°C), catalyst loading (0.1–1.0 mol%), and solvent polarity (toluene vs. DMF). Use ANOVA to identify significant factors .
  • Response Surface Methodology (RSM) : Optimize multi-variable interactions (e.g., bromine concentration vs. reaction time) to maximize yield while minimizing byproducts .
  • Robustness Testing : Introduce ±10% variations in reagent purity to assess process reliability .

Q. How can membrane separation technologies improve purification of this compound?

  • Methodological Answer :

  • Nanofiltration : Use polymeric membranes (e.g., polyamide) to separate unreacted bromine agents (MW ~160 g/mol) from the product (MW ~400+ g/mol) .
  • Solvent-Resistant Membranes : Apply ceramic membranes to recover high-purity DMF or DCM from post-reaction mixtures .
  • Process Simulation : Model mass transfer coefficients using Aspen Plus to scale up membrane systems efficiently .

Data Management and Validation

Q. What strategies ensure data integrity in multi-institutional studies of this compound?

  • Methodological Answer :

  • Blockchain Logging : Use decentralized platforms to timestamp experimental data, ensuring traceability and preventing tampering .
  • Metadata Tagging : Embed experimental conditions (e.g., humidity, stir rate) into spectral files using LIMS (Laboratory Information Management Systems) .
  • Interlab Calibration : Share reference samples between labs to standardize NMR and HPLC protocols .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Dimethyl 1,5-dibromonaphthalene-2,6-dicarboxylate
Reactant of Route 2
Reactant of Route 2
Dimethyl 1,5-dibromonaphthalene-2,6-dicarboxylate

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